Product packaging for LBRUUAGUYBYOLK-UHFFFAOYSA-N(Cat. No.:)

LBRUUAGUYBYOLK-UHFFFAOYSA-N

Cat. No.: B1181317
M. Wt: 418.486
InChI Key: LBRUUAGUYBYOLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Significance of Substituted Indole (B1671886) and Benzo[e]indole Scaffolds in Organic Chemistry

The indole scaffold is a ubiquitous and privileged structure in organic and medicinal chemistry. researchgate.netsigmaaldrich.comnih.gov This bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a core component of numerous natural products, including the amino acid tryptophan and the neurotransmitter serotonin (B10506). nih.gov The rich chemical reactivity of the indole nucleus has spurred the development of a vast number of synthetic derivatives with a wide array of biological activities. sigmaaldrich.comnih.gov

The benzo[e]indole scaffold represents an extension of the indole system, with an additional benzene ring fused to the 'e' face of the indole. This extension of the conjugated π-system can significantly influence the molecule's electronic properties and three-dimensional shape. altex.org Historically, the synthesis of chiral dihydrobenzo[e]indole derivatives has attracted considerable interest due to their presence as core structures in various bioactive compounds. ambeed.com The development of catalytic asymmetric methods to construct these scaffolds in an enantiomerically pure form is an ongoing area of research, highlighting their importance in the synthesis of complex molecular targets. ambeed.comiucr.org

Structural Elucidation and Nomenclature of LBRUUAGUYBYOLK-UHFFFAOYSA-N (tert-butyl 1-[difluoro(methoxy)methyl]-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carboxylate)

The systematic name for the compound with the InChIKey this compound is tert-butyl 1-[difluoro(methoxy)methyl]-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carboxylate. acs.org This nomenclature precisely describes its molecular architecture. The core of the molecule is a 1,2-dihydrobenzo[e]indole system. Key substituents include a hydroxyl (-OH) group at the 5-position, a tert-butoxycarbonyl (Boc) group attached to the indole nitrogen, which serves as a common protecting group in organic synthesis, and a difluoro(methoxy)methyl group at the 1-position. The presence of a chiral center at the 1-position implies the potential for stereoisomers, although the specific stereochemistry is not defined by the UHFFFAOYSA suffix in the InChIKey, which indicates an undefined stereocenter.

Below is a table summarizing the key identifiers and physicochemical properties of this compound as computed by PubChem. acs.org

PropertyValue
IUPAC Name tert-butyl 1-[difluoro(methoxy)methyl]-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carboxylate
InChIKey This compound
Molecular Formula C₁₉H₂₁F₂NO₄
Molecular Weight 365.4 g/mol
Monoisotopic Mass 365.14386448 Da
Topological Polar Surface Area 59 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 5

Rationale for Investigating Complex Fluorinated Heterocyclic Systems in Academic Inquiry

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.net Fluorine's high electronegativity and the strength of the carbon-fluorine bond can enhance metabolic stability, improve bioavailability, and modulate the acidity or basicity of nearby functional groups. drugbank.comnih.gov For these reasons, the synthesis of fluorinated heterocycles is a major focus in medicinal chemistry and materials science. researchgate.netbldpharm.com

The difluoromethyl group, as present in this compound, is often used as a bioisostere for a hydroxyl or thiol group, capable of participating in hydrogen bonding interactions while being more resistant to metabolic oxidation. The combination of a fluorinated substituent with a complex heterocyclic scaffold like dihydrobenzo[e]indole presents an opportunity to fine-tune the properties of the molecule for specific applications. The stereoselective incorporation of fluorine into N-heterocycles can also have a profound impact on their conformational behavior and biological activity.

Overview of Advanced Research Trajectories for this compound

While specific research detailing the advanced trajectories for this compound is not prominent in the public domain, its structural features suggest several potential avenues for investigation. A primary research direction would likely involve the evaluation of its biological activity. Given the prevalence of substituted indoles and benzo[e]indoles in drug discovery, this compound could be screened against a variety of biological targets. nih.govambeed.com

Furthermore, the presence of the difluoro(methoxy)methyl group makes it an interesting candidate for studies in medicinal chemistry, particularly for understanding the impact of this specific fluorinated moiety on receptor binding and metabolic stability. The synthesis of stereochemically pure enantiomers and their comparative biological evaluation would be a logical next step to explore the influence of its three-dimensional structure on its activity. The compound could also serve as a versatile intermediate for the synthesis of more complex derivatives, where the Boc protecting group is removed and the indole nitrogen is further functionalized.

Table of Compound Names

InChIKeyIUPAC NameOther Names/Synonyms
This compoundtert-butyl 1-[difluoro(methoxy)methyl]-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carboxylate-
OYKYYDIURXPHSS-UHFFFAOYSA-Ntert-butyl 3-(hydroxymethyl)-5-methoxyindole-1-carboxylate1-Boc-3-Hydroxymethyl-5-methoxyindole
DGPQGWRHSMFTSW-LLVKDONJSA-N(S)-tert-butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylateN-Boc-seco-CBI
RLUABYIWAMNZJD-UHFFFAOYSA-Ntert-butyl 5-methoxy-1H-indole-3-carboxylate-

Properties

Molecular Formula

C18H18N4O4S2

Molecular Weight

418.486

InChI

InChI=1S/C18H18N4O4S2/c1-11-10-27-18-20-16-7-8-21(9-15(16)17(24)22(11)18)28(25,26)14-5-3-13(4-6-14)19-12(2)23/h3-6,10H,7-9H2,1-2H3,(H,19,23)

InChI Key

LBRUUAGUYBYOLK-UHFFFAOYSA-N

SMILES

CC1=CSC2=NC3=C(CN(CC3)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C)C(=O)N12

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Lbruuaguybyolk Uhfffaoysa N

Targeted Synthesis of the Benzo[e]indole Core of LBRUUAGUYBYOLK-UHFFFAOYSA-N

The construction of the polycyclic benzo[e]indole framework is a significant challenge in organic synthesis. This section details the strategic approaches, novel reactions, and functionalization techniques employed to build this complex core.

Strategic Approaches to Polycyclic Indole (B1671886) Derivatives

The synthesis of polycyclic indole derivatives often relies on cascade or domino reactions, which allow for the construction of complex molecular architectures from simpler starting materials in a single pot. rsc.orgresearchgate.net These methods are highly efficient and atom-economical. Strategies involving transition-metal-free intramolecular cross-dehydrogenative coupling have also emerged as powerful tools for creating fused heterocyclic systems. researchgate.net

Dearomatization of indoles through cycloaddition reactions is another reliable method for converting simple planar molecules into complex, three-dimensional ring systems. nih.govacs.org Specifically, inverse electron-demand [4+2] cycloadditions of electron-rich indoles have been effectively utilized. nih.govacs.org

Key strategies for synthesizing polycyclic indoles include:

Metal-catalyzed cyclization/annulation: Gold and copper catalysts have proven versatile for these transformations due to their high efficiency. rsc.org

Domino Knoevenagel-hetero-Diels-Alder reactions: This approach has been successfully used to create novel pentacyclic indole derivatives. researchgate.net

Substrate-dependent divergent annulation: This allows for the synthesis of different types of polycyclic fused indoline (B122111) scaffolds by switching the reactivity of the substrates. nih.govacs.org

Novel Cyclization and Annulation Reactions for Benzo[e]indole Formation

The formation of the specific benzo[e]indole ring system can be achieved through innovative cyclization and annulation reactions. A notable method involves a formal oxidative [2+2+2]-cyclization, which creates the benzo[e]indole framework through a double C-H activation and double insertion process. acs.org This reaction is directed by a trifluoromethylketone group on the indole C3-position and involves the cyclization of two alkyne molecules with the C4–C5 positions of the indole. acs.org

Another novel approach is the annulation of vinylarenes on maleimides, which proceeds via a tandem in situ activation of both olefinic and aromatic C-H bonds in a pseudo-Diels-Alder fashion to form benzo[e]isoindole-1,3-diones. acs.org Electrophilic aromatic substitution (SEAr) reactions are also fundamental in the closure of the naphthalene (B1677914) nucleus to form the benzo[g]indole system, a close structural relative. researchgate.netbeilstein-journals.org

Interactive Table: Comparison of Novel Cyclization Reactions for Fused Indole Systems
Reaction TypeKey FeaturesCatalyst/ReagentReference
Formal Oxidative [2+2+2]-CyclizationDouble C-H activation/insertion of alkynes at indole C4-C5.Rhodium catalyst acs.org
Pseudo-Diels-Alder AnnulationTandem activation of olefinic and aromatic C-H bonds.Not specified acs.org
Domino Knoevenagel-hetero-Diels-AlderIntramolecular reaction in aqueous medium.Catalyst-free researchgate.net
Copper-Catalyzed Domino CyclizationIntramolecular C-N and C-O bond formation.Cu₂O rsc.org

Regioselective Functionalization of Indole Systems

Controlling the position of functional groups on the indole ring is critical for synthesizing complex molecules like BMS-986205. While the C2 and C3 positions of indole are typically reactive, functionalization of the six-membered carbocyclic ring is more challenging due to the quasi-equivalent reactivity of its C-H bonds. nih.gov

The use of directing groups is a crucial strategy to achieve regioselectivity. nih.govbeilstein-journals.org For instance:

An N-acyl group can direct arylation to the C3 position. beilstein-journals.org

An N-(2-pyridylmethyl) group can steer functionalization to the C2 position. beilstein-journals.org

A C3-carbonyl group has been used to direct Ru(II)- or Rh(III)-catalyzed C4-alkenylation and Pd-catalyzed C4-arylation. rsc.orgresearchgate.net

Glycine can act as a transient directing group for C4-arylation. nih.gov

These modern approaches, often employing catalytic systems, provide advanced methods for the regioselective synthesis of highly functionalized indoles, avoiding the need for cumbersome protecting-group chemistry. researchgate.netbeilstein-journals.org

Introduction and Functionalization of the Difluoro(methoxy)methyl Moiety

The difluoromethoxy (OCF₂H) group is a privileged functional group in medicinal chemistry. nih.gov Its incorporation often requires specialized reagents and synthetic protocols.

Advanced Difluoromethylation and Difluoromethoxylation Reagents and Protocols

The installation of the OCF₂H group has traditionally been achieved through the O-difluoromethylation of phenols using various difluorocarbene precursors. nih.gov A common and inexpensive reagent for this purpose is sodium chlorodifluoroacetate (SCDA), which generates difluorocarbene upon heating. acs.org

More recent advancements have led to the development of novel reagents for direct difluoromethoxylation. A notable example is the development of redox-active N-(difluoromethoxy)benzotriazole salts. researchgate.net These cationic reagents are bench-stable and can be activated under photoredox catalysis. nih.govrsc.org Other reagents, such as difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H), are used in metal-catalyzed cross-coupling reactions. rsc.org

Interactive Table: Key Reagents for Difluoromethylation and Difluoromethoxylation
ReagentMethodKey FeaturesReference
Sodium Chlorodifluoroacetate (SCDA)Difluorocarbene generationInexpensive, simple protocol for S-, N-, and Se-difluoromethylation. acs.org
N-(difluoromethoxy)benzotriazole saltsRadical difluoromethoxylationRedox-active, used with photoredox catalysis for direct C-H functionalization. researchgate.netrsc.org
2-PySO₂CF₂HIron-catalyzed cross-couplingUsed for difluoromethylation of diaryl zinc reagents. rsc.org
(NHC)MCF₂H complexes (M=Ag, Cu)Cross-couplingDifluoromethylation of diaryl iodonium (B1229267) salts and aryl iodides. rsc.org

Catalytic Approaches for C–H Difluoromethoxylation

Direct C–H difluoromethoxylation represents a significant advance, as it avoids the need for pre-functionalized starting materials. nih.gov A pioneering protocol utilizes a redox-active difluoromethoxylating reagent in conjunction with a photoredox catalyst. nih.govrsc.org This method operates at room temperature and is tolerant of a wide variety of functional groups. nih.gov

The proposed mechanism involves a single electron transfer (SET) from the excited photoredox catalyst to the reagent, which generates a neutral radical intermediate that subsequently liberates the OCF₂H radical. nih.govrsc.org This radical then adds to the (hetero)arene, and subsequent oxidation and deprotonation yield the final difluoromethoxylated product. rsc.org This radical-based aromatic substitution allows for rapid access to multiple regioisomers in a single step, which is highly beneficial for structure-activity relationship (SAR) studies. nih.gov

More recently, dual-active-center covalent organic frameworks (COFs) have been developed as heterogeneous photocatalysts for the direct C-H difluoromethylation of heterocycles under visible light and air. acs.org This strategy mimics natural biosynthetic processes to achieve high yields. acs.org

Based on the provided InChIKey this compound, a specific chemical compound could not be definitively identified from the available public search results. The detailed synthetic methodologies and chemical transformations requested in the outline require a known molecular structure. Without a clear identification of the target compound, it is not possible to generate a scientifically accurate and relevant article that adheres to the provided structure.

For an article on a specific chemical compound, a correct identifier such as a valid InChIKey, IUPAC name, or CAS number is essential to retrieve precise and accurate information regarding its synthesis, protecting group strategies, and derivatization.

Therefore, the requested article focusing solely on the chemical compound “this compound” cannot be generated at this time.

Synthetic Routes for Analogs and Derivatives of this compound

Investigations into Chiral Synthesis of Stereoisomers of this compound

The compound (3-bromophenyl)(furan-2-yl)methanone is, in itself, an achiral molecule as it possesses a plane of symmetry and lacks a stereocenter. However, the ketone's carbonyl group is prochiral. This means that the reduction of the carbonyl can lead to the formation of a new chiral center, yielding a pair of enantiomeric secondary alcohols: (R)-(3-bromophenyl)(furan-2-yl)methanol and (S)-(3-bromophenyl)(furan-2-yl)methanol. Therefore, investigations into the "chiral synthesis of stereoisomers" for this compound focus on the asymmetric reduction of the ketone to selectively produce one of these enantiomers.

While direct studies on the asymmetric reduction of this compound are not prominent in published literature, extensive research on analogous furan-2-yl ketones provides well-established methodologies. Biocatalysis, in particular, has emerged as a powerful tool for achieving high enantioselectivity in such transformations under mild, environmentally friendly conditions.

Biocatalytic Asymmetric Reduction:

Research has demonstrated that various microorganisms and their isolated enzymes can effectively catalyze the asymmetric reduction of prochiral ketones. For instance, studies on structurally similar compounds like 1-(furan-2-yl)ethanone and 1-(furan-2-yl)propan-1-one have shown excellent results.

Lactobacillus paracasei : Whole-cell catalysis using strains like Lactobacillus paracasei BD101 has been successfully employed for the asymmetric bioreduction of 1-(furan-2-yl)ethanone and 1-(furan-2-yl)propan-1-one. bohrium.comresearchgate.net These processes can achieve outstanding enantiomeric excess (>99% ee) and high yields (96-97%), producing the corresponding chiral alcohols on a gram scale. bohrium.comresearchgate.net This approach is attractive due to the operational simplicity of using whole cells, which contain the necessary enzymes and cofactors.

Dehydrogenase Enzymes : Isolated enzymes, such as the (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum, have also been investigated. nih.gov These enzymes exhibit high enantioselectivity for the reduction of a wide range of prochiral ketones to their corresponding (S)-alcohols. nih.gov The use of isolated enzymes allows for more controlled reaction conditions but may require external cofactor regeneration systems.

These biocatalytic methods represent a highly promising strategy for the synthesis of the individual stereoisomers of (3-bromophenyl)(furan-2-yl)methanol. The substrate specificity of these enzymes suggests a high probability of success if applied to this compound.

Table 1: Examples of Biocatalytic Asymmetric Reduction of Analogous Furan Ketones

Substrate Biocatalyst Product Yield Enantiomeric Excess (ee) Reference
1-(furan-2-yl)ethanone Lactobacillus paracasei BD101 (R)-1-(furan-2-yl)ethanol 97% >99% bohrium.com
1-(furan-2-yl)propan-1-one Lactobacillus paracasei BD101 (S)-1-(furan-2-yl)propan-1-ol 96% >99% researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of (3-bromophenyl)(furan-2-yl)methanone aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Traditional methods for synthesizing diaryl ketones, such as the Friedel-Crafts acylation, often rely on harsh conditions and environmentally damaging reagents.

Traditional vs. Green Synthetic Routes:

The classical Friedel-Crafts acylation, a common method for forming the carbon-carbon bond between an aromatic ring and an acyl group, typically requires more than a stoichiometric amount of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). mdpi.com These reactions generate significant amounts of hazardous waste and can be difficult to manage, particularly with substrates containing sensitive functional groups. mdpi.com

In contrast, modern synthetic chemistry offers several greener alternatives that have been successfully applied to the synthesis of related diaryl ketones.

Alternative Energy Sources : Solar energy has been utilized to induce photo-Friedel-Crafts acylations. mdpi.comnih.gov This method can proceed without traditional Lewis acids, using light as a clean energy source to facilitate the reaction, thereby significantly reducing the environmental footprint of the synthesis. mdpi.comnih.gov

Greener Solvents and Catalysts : The use of bio-derived, eco-friendly solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been reported for the synthesis of diaryl ketones. rsc.org These solvents are less toxic and more sustainable than many conventional organic solvents. Coupling these solvents with continuous flow systems can further enhance safety and efficiency. rsc.org Additionally, using catalytic amounts of recyclable catalysts instead of stoichiometric, single-use reagents aligns with green principles. rsc.org

Water-Based Synthesis : "On-water" synthesis is a powerful green chemistry technique where reactions are performed with organic reactants suspended in water. This can surprisingly accelerate reaction rates and simplify product isolation. This has been demonstrated for various annulation reactions to produce complex heterocyclic structures.

Deep Eutectic Solvents (DES) : Deep eutectic solvents, which are mixtures of salts with hydrogen bond donors, can act as effective and recyclable reaction media. The synthesis of a complex furan-2-yl methanone (B1245722) derivative has been demonstrated using a choline (B1196258) chloride/zinc chloride DES, showcasing a greener alternative to volatile organic solvents. mdpi.com

Table 2: Comparison of Traditional and Green Approaches for Diaryl Ketone Synthesis

Feature Traditional Method (e.g., Friedel-Crafts) Green Alternative Reference
Catalyst Stoichiometric Lewis Acids (e.g., AlCl₃, BF₃) Catalytic amounts, Recyclable catalysts mdpi.comrsc.org
Energy Source Conventional thermal heating Solar energy, Microwave irradiation mdpi.comnih.gov
Solvent Halogenated hydrocarbons (e.g., CH₂Cl₂) Bio-derived solvents (e.g., 2-MeTHF), Water, Deep Eutectic Solvents rsc.orgmdpi.com

| Byproducts | Significant hazardous waste | Minimized byproducts, higher atom economy | mdpi.comrsc.org |


Advanced Spectroscopic and Crystallographic Characterization of Lbruuaguybyolk Uhfffaoysa N and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like Ganetespib. thno.org A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive insights into the molecular framework, including the connectivity of atoms and their spatial arrangement.

Detailed ¹H and ¹³C NMR Spectral Analysis

Table 1: Predicted ¹H and ¹³C NMR Data for Ganetespib This table is generated based on typical chemical shift ranges for the functional groups present in Ganetespib and may not represent experimentally verified values.

Atom Type Predicted Chemical Shift (ppm) Notes
¹H NMR
Aromatic-OH 9.0 - 10.0 Broad singlets, exchangeable with D₂O
Triazolone-CH ~8.2 Singlet
Indole-H 7.0 - 7.8 Doublets and singlets
Resorcinol-H ~6.7 Singlet
Indole-NCH₃ ~3.8 Singlet
Isopropyl-CH ~3.1 Septet
Isopropyl-CH₃ ~1.1 Doublet
¹³C NMR
Triazolone C=O 160 - 170
Aromatic C-O 150 - 160
Aromatic C 100 - 140
Indole-NCH₃ ~30
Isopropyl-CH ~26

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To establish the precise connectivity and through-space relationships of the atoms in Ganetespib, a suite of 2D NMR experiments is employed. escholarship.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, which is crucial for tracing the connectivity within the isopropyl group and the aromatic protons on the indole (B1671886) and resorcinol (B1680541) rings. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. sdsu.educolumbia.edu This is a highly sensitive technique that helps in assigning the carbon atoms of the main scaffold. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations (typically over 2-4 bonds) between protons and carbons. sdsu.educolumbia.edu This is particularly valuable for connecting the different fragments of the Ganetespib molecule, such as linking the resorcinol ring to the triazolone core and the triazolone to the methyl-indole moiety. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is instrumental in determining the three-dimensional structure and conformation of the molecule.

While specific published 2D NMR spectra for Ganetespib are not widely available in public literature, these techniques are standard practice in the structural characterization of complex organic molecules. escholarship.org

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, which allows for the determination of the elemental composition of Ganetespib. The molecular formula of Ganetespib is C₂₀H₂₀N₄O₃, with a molecular weight of 364.40 g/mol . focusbiomolecules.com HRMS analysis using electrospray ionization (ESI+) would show a prominent peak for the protonated molecule [M+H]⁺. One source reports an m/z of 493.18 for an unspecified adduct, which appears to be an error or a non-standard adduct. The expected accurate mass for the [M+H]⁺ ion would be approximately 365.1557.

Table 2: High-Resolution Mass Spectrometry Data for Ganetespib

Ion Molecular Formula Calculated Exact Mass (m/z)
[M+H]⁺ C₂₀H₂₁N₄O₃⁺ 365.1608
[M+Na]⁺ C₂₀H₂₀N₄O₃Na⁺ 387.1428

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected parent ion (like the [M+H]⁺ ion of Ganetespib) and analysis of the resulting fragment ions. nih.govmdpi.com This technique provides valuable information about the molecule's structure by revealing how it breaks apart. The fragmentation pattern can help to confirm the connectivity of the resorcinol, triazolone, and indole rings. While detailed fragmentation pathways for Ganetespib from public sources are scarce, MS/MS is a standard method used in proteomic studies to identify proteins that are affected by Ganetespib treatment. nih.govnih.govspandidos-publications.com

Compound Names Mentioned

Table 3: List of Chemical Compounds

Compound Name
Ganetespib
Geldanamycin
Tanespimycin (17-AAG)
PU-H71
NVP-AUY922 (Luminespib)
AT-13387
KW-2478
SNX-522
Docetaxel
Tazemetostat
YZ129
NW457
BIIB021
IPI-504
VER-155008
Methotrexate
17-DMAG

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Spectroscopic techniques are pivotal in elucidating the structural features of molecules like 4-aminophenol (B1666318). Infrared (IR) spectroscopy helps in identifying the functional groups present by measuring the absorption of infrared radiation, which excites molecular vibrations. Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. nih.gov

The IR spectrum of 4-aminophenol displays characteristic absorption bands that confirm the presence of its key functional groups. The phenolic O-H stretching vibration typically appears as a broad band, while the N-H stretching of the primary amine group is observed as distinct peaks. mdpi.comchegg.com Aromatic C-H stretching and C=C ring stretching vibrations are also evident, confirming the benzene (B151609) ring structure.

Table 1: Key IR Absorption Bands for 4-Aminophenol

Functional Group Vibration Type Wavenumber (cm⁻¹)
Phenolic O-H Stretching ~3338
Amine N-H Stretching ~3282
Aromatic C=C Stretching 1618, 1564
C-N Stretching ~1235
C-O Stretching ~1091

Data sourced from multiple references, including mdpi.comchegg.com. Please note that exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull) and instrument.

The UV-Vis spectrum of 4-aminophenol, typically recorded in a solvent like methanol (B129727), exhibits absorption maxima that correspond to electronic transitions within the molecule. The presence of the benzene ring, along with the electron-donating amino (-NH₂) and hydroxyl (-OH) groups, influences these transitions. The spectrum is characterized by bands that can be assigned to π→π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals of the aromatic system. lew.roresearchgate.net A study of 4-aminophenol in methanol showed a UV absorption maximum at approximately 294 nm. spectrabase.comnih.gov These electronic transitions are fundamental to understanding the molecule's photophysical properties. wikipedia.org

Table 2: UV-Vis Absorption Data for 4-Aminophenol

Solvent λ_max (nm) Electronic Transition
Methanol ~294 π→π*
Ethanol ~365 (for reaction product) n→π*

Data sourced from lew.rospectrabase.comnih.gov. The n→π transition is more prominent in derivatives like Schiff bases.*

X-ray Crystallography for Solid-State Structural Determination

The crystal structure of 4-aminophenol reveals a planar molecule. Studies on related compounds, such as 4-amino-2,6-dichlorophenol, show that the non-hydrogen atoms have a mean deviation from planarity of just 0.020 Å. researchgate.net The crystal system and unit cell parameters describe the macroscopic symmetry and dimensions of the crystal. For instance, the crystal structure of a derivative, 4-aminophenol perchlorate, has been determined to crystallize in the P2₁2₁2₁ space group. at.ua

In the solid state, the conformation of 4-aminophenol is relatively rigid. The primary focus of analysis shifts to the rich network of intermolecular interactions that dictate the crystal packing. The presence of both a hydrogen bond donor (-OH group) and acceptor (-NH₂ group) on the same molecule allows for the formation of extensive hydrogen bonding networks. researchgate.net

In the crystal lattice of 4-aminophenol, molecules are linked by O-H···N and N-H···O hydrogen bonds. rsc.org These interactions create a robust, three-dimensional supramolecular architecture. Specifically, O-H···N hydrogen bonds lead to the formation of infinite chains, which are then interlinked by N-H···O hydrogen bonds to form sheets. researchgate.net The N-H···O hydrogen bond distance in 4-aminophenol has been reported to be approximately 2.20 Å, while the O-H···N distance is around 1.8 Å. rsc.org These strong, directional interactions are the dominant forces governing the crystal packing, with weaker van der Waals forces also contributing. at.uaacs.org Unlike some of its isomers, significant π-π stacking interactions are noted to be absent in the crystal structure of 4-aminophenol. rsc.org

The assignment of absolute configuration is a critical aspect of stereochemistry, used to describe the three-dimensional arrangement of atoms in a chiral molecule. wikipedia.orglibretexts.org Methods like the Cahn-Ingold-Prelog (CIP) rules are used to assign R or S descriptors to stereocenters. msu.edu Experimentally, X-ray crystallography using anomalous dispersion is a primary technique for determining the absolute configuration of a chiral compound. wikipedia.org

However, the concept of absolute configuration is not applicable to 4-aminophenol. A molecule must be chiral to have an absolute configuration. uou.ac.in 4-Aminophenol is an achiral molecule because it is superimposable on its mirror image and possesses a plane of symmetry that bisects the molecule through the hydroxyl and amino groups and the C1 and C4 atoms of the benzene ring. byjus.com Since it lacks a chiral center, it does not exist as enantiomers, and therefore, there is no R/S configuration to assign. libretexts.org Consequently, techniques for determining absolute configuration, such as anomalous dispersion, are irrelevant for this compound.

Computational Chemistry and Molecular Modeling of Lbruuaguybyolk Uhfffaoysa N

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in solving the Schrödinger equation, provide deep insights into the electronic nature of a molecule. chemspider.com

Density Functional Theory (DFT) Studies on Optimized Geometries and Energy Profiles

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.govnih.gov It is often employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. nih.govnih.gov By calculating the potential energy surface, researchers can identify stable conformations and the energy barriers between them, providing crucial information about the molecule's stability and potential reaction pathways. DFT calculations can be performed using various functionals and basis sets, the choice of which can influence the accuracy of the results.

Frontier Molecular Orbital (FMO) Analysis of LBRUUAGUYBYOLK-UHFFFAOYSA-N

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and shape of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's characteristics indicate its capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

A hypothetical FMO analysis for a compound would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution to predict reactive sites.

Interactive Table: Hypothetical Frontier Molecular Orbital Data

ParameterValue (eV)Description
HOMO Energy-Energy of the Highest Occupied Molecular Orbital.
LUMO Energy-Energy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap-Difference between LUMO and HOMO energies.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map illustrates the charge distribution on the van der Waals surface of a molecule. These maps are invaluable for understanding and predicting intermolecular interactions, as they highlight electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. The ESP is crucial for predicting non-covalent interactions such as hydrogen bonding and for understanding how a molecule will interact with other molecules, such as receptors or solvents.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

Molecular dynamics (MD) simulations provide a time-resolved view of a molecule's motions and conformational changes. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, offering insights into the flexibility and dynamic behavior of the molecule.

Solvent Effects on this compound Conformation

The surrounding solvent can significantly influence the conformation and behavior of a solute molecule. MD simulations can explicitly model the solvent molecules, allowing for a detailed investigation of solute-solvent interactions. These simulations can reveal how the solvent affects the conformational equilibrium, the stability of different conformers, and the accessibility of certain functional groups.

Flexibility and Rotational Barriers of Substituents, particularly the Difluoro(methoxy)methyl Group

Interactive Table: Hypothetical Rotational Barrier Data

Dihedral AngleRotational Barrier (kcal/mol)Description
C-C-O-C-Energy barrier for rotation around the C-O bond of the methoxy (B1213986) group.
Ar-C-F1-Energy barrier for rotation of the difluoromethyl group relative to the aromatic ring.

Molecular Docking and Ligand-Target Interaction Prediction (Excluding Efficacy/Clinical Trials)

Computational modeling, particularly molecular docking, has been instrumental in understanding how Vorapaxar interacts with its target, the Protease-Activated Receptor 1 (PAR1). rcsb.org PAR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in thrombosis. nih.govnih.gov It is activated when thrombin cleaves a portion of its N-terminal exodomain, revealing a new N-terminus that acts as a "tethered ligand," binding to the receptor to initiate signaling. nih.govesisresearch.org Vorapaxar acts as a potent and selective antagonist, preventing this activation. nih.govresearchgate.net

Hypothetical Binding Modes with Model Biological Macromolecules

Molecular docking studies, validated by high-resolution crystal structures, reveal that Vorapaxar binds to a distinct pocket on the PAR1 receptor. rcsb.orgnih.gov Unlike many other GPCR ligands that penetrate deeply into the transmembrane core, Vorapaxar occupies a superficial binding pocket located near the extracellular surface. nih.govresearchgate.netashpublications.org This binding site is formed by residues from multiple transmembrane (TM) helices (TM3, TM4, TM5, TM6, and TM7) and the extracellular loops (ECL2 and ECL3). nih.gov

The binding pocket is described as a tunnel across the receptor, with one opening between TM4 and TM5 and the other between TM6 and TM7, which is occupied by Vorapaxar's ethyl carbamate (B1207046) tail. nih.gov A key feature of this binding mode is that the pocket is largely shielded from the aqueous solvent by ECL2, which folds over the bound ligand. nih.govashpublications.org This covered nature of the binding site is thought to contribute to Vorapaxar's virtually irreversible antagonism and slow dissociation rate. nih.govnih.gov It has been hypothesized that Vorapaxar may access this occluded site by first diffusing into the lipid bilayer of the cell membrane. ucl.ac.ukallpeptide.com

Hydrogen Bonding Networks and Hydrophobic Interactions

The stability of the Vorapaxar-PAR1 complex is maintained by a network of specific molecular interactions, including hydrogen bonds and hydrophobic contacts. researchgate.net These interactions effectively stabilize PAR1 in an inactive conformation. researchgate.netbiorxiv.org

Hydrogen Bonding: A critical hydrogen bond is formed between the pyridine (B92270) ring of Vorapaxar and the residue Tyrosine-337 (Tyr337) located at the top of TM6. nih.govesisresearch.orgresearchgate.net This interaction is considered a major determinant of binding. esisresearch.orgresearchgate.net Additionally, water-mediated hydrogen bonds have been identified in docking studies, involving residues such as Leucine-340 (Leu340) and Histidine-336 (His336). esisresearch.orgresearchgate.net The extracellular loop ECL2 is anchored over the binding pocket partly through hydrogen bonds between Histidine-255 (His255) in ECL2 and Tyrosine-353 (Tyr353) in TM7, as well as between Aspartate-256 (Asp256) in ECL2 and Tyrosine-95 (Tyr95) at the N-terminus. nih.gov

Hydrophobic Interactions: A hydrophobic cage surrounds the bound Vorapaxar, formed by several aromatic and aliphatic residues. nih.gov Key residues contributing to these interactions include:

Tyrosine-183 (Tyr183) in TM3 and Tyrosine-353 (Tyr353) in TM7, which form the base of the binding "tunnel". nih.gov

Phenylalanine-271 (Phe271) in TM5, which interacts with the fluorophenyl ring of Vorapaxar. nih.gov

Weak hydrophobic interactions also occur with Leucine-262 (Leu262) and Leucine-263 (Leu263) in ECL2. nih.gov

The table below summarizes the key interacting residues in the Vorapaxar-PAR1 complex as identified by computational and structural studies.

Interaction TypeVorapaxar MoietyPAR1 Residue(s)LocationReference
Hydrogen Bond Pyridine RingTyr337TM6 nih.govesisresearch.orgresearchgate.net
Hydrogen Bond (Water-mediated) Not SpecifiedLeu340, His336TM6/TM7 area esisresearch.orgresearchgate.net
Hydrophobic Interaction Fluorophenyl RingPhe271TM5 nih.gov
Hydrophobic Interaction Tricyclic CoreTyr183, Tyr353TM3, TM7 nih.gov
Hydrophobic Interaction Not SpecifiedLeu262, Leu263ECL2 nih.gov

Conformational Changes Upon Molecular Recognition

The binding of Vorapaxar to PAR1 induces and stabilizes conformational states that are distinct from both the unliganded (apo) and the activated states of the receptor. researchgate.netbohrium.com Single-molecule force spectroscopy studies have shown that upon binding Vorapaxar, most structural segments of PAR1 exhibit increased conformational variability and lifetime, while their mechanical rigidity is reduced. bohrium.com This suggests that the antagonist does not simply lock the receptor into a single rigid state but rather reshapes its free-energy landscape to favor inactive conformations. bohrium.com

Comparative analysis between the Vorapaxar-bound inactive structure and the tethered ligand-bound active structure reveals significant conformational differences. biorxiv.orgresearchgate.net While the binding of the tethered agonist ligand causes large movements in TM7, the binding of Vorapaxar stabilizes an inactive conformation that physically blocks the tethered ligand's binding site. researchgate.netbiorxiv.org Specifically, the tricyclic ring system of Vorapaxar occupies the same space as a key residue (Serine-42) of the tethered ligand would in the activated state. researchgate.net Molecular dynamics simulations have also highlighted subtle but important structural changes. For instance, a notable kink observed in TM5 of the Vorapaxar-PAR1 complex was absent in simulations with other antagonists, indicating ligand-specific conformational effects. nih.gov

Table of Mentioned Chemical Compounds

InChIKeyCommon Name
This compoundVorapaxar
Not ApplicableThrombin

Biochemical and Molecular Mechanistic Investigations of Lbruuaguybyolk Uhfffaoysa N Pre Clinical, Non Clinical Focus

Exploration of Molecular Targets and Pathways Mediated by Indole (B1671886) Derivatives (General Scope)

The indole scaffold is a versatile structure in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets and modulate various physiological pathways. mdpi.comnrfhh.comnih.gov This structural versatility allows for the design of compounds that can engage with numerous enzymes, receptors, and proteins. mdpi.comnrfhh.com

Enzymatic Inhibition or Modulation Studies (e.g., Kinases, Hydrolases)

Indole derivatives have been identified as potent inhibitors or modulators of several enzyme families. Their ability to target enzymes involved in disease progression has made them a focus of drug discovery. espublisher.comnih.gov

Kinase Inhibition : Indole-based compounds are known to inhibit protein kinases, which are crucial regulators of cell signaling. mdpi.comnrfhh.com For example, certain indole curcumin (B1669340) derivatives show strong binding to and inhibition of kinases such as GSK-3β and EGFR. mdpi.com

Hydrolase Inhibition : Studies have shown that indole derivatives can act as inhibitors of hydrolases. A series of indole-based compounds demonstrated good to moderate inhibitory effects against the carbohydrate-hydrolyzing enzymes pancreatic α-amylase and intestinal α-glucosidase, with some analogues showing competitive inhibition for α-amylase and non-competitive inhibition for α-glucosidase. researchgate.netnih.gov The serine protease elastase was one of the first target proteins identified for I3C, which acts as a direct noncompetitive inhibitor of its enzymatic activity. vpbim.com.uanih.gov

Other Enzymes : The indole structure is a scaffold for designing inhibitors of various other enzymes. Computational and in-silico studies have explored indole derivatives as potential inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in cancer development. espublisher.com Novel indole derivatives have also been synthesized and tested as inhibitors of mushroom tyrosinase, with kinetic analysis revealing a mixed-type inhibition mechanism. tandfonline.com Furthermore, substituted indole derivatives have been discovered as allosteric and noncompetitive inhibitors of the m6A-RNA methyltransferase METTL3-14 complex. nih.gov

Indole Derivative ClassTarget EnzymeInhibition Type/IC50 ValueReference
General Indole Analoguesα-AmylaseIC50 = 3.80 to 47.50 μM nih.gov
General Indole Analoguesα-GlucosidaseIC50 = 3.10 to 52.20 μM nih.gov
Indole-3-carbinol (I3C)ElastaseNoncompetitive Inhibition vpbim.com.ua
CHI 1043 and derivative 4Mushroom TyrosinaseMixed-type Inhibition (IC50 = 224 µM for derivative 4) tandfonline.com
Compound 43nMETTL3-14 ComplexAllosteric, Noncompetitive (IC50 = 2.81 μM) nih.gov

Receptor Binding Profiling (e.g., GPCRs, Nuclear Receptors)

Indole derivatives demonstrate significant binding affinity for various receptors, including G-protein coupled receptors (GPCRs) and nuclear receptors, which are key targets in pharmacology.

GPCRs : Novel 1,7-annelated indole derivatives have been synthesized as high-affinity antagonists for the 5-HT3 receptor, a type of serotonin (B10506) receptor. nih.gov One such derivative, cilansetron, displays a high affinity for 5-HT3 receptors with a Ki value of 0.19 nM. nih.gov Molecular docking studies have also been used to investigate the binding modes of indole derivatives with other serotonin receptors, such as the 5-HT2A receptor. dntb.gov.ua

Nuclear Receptors : The aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor, is a well-established target for I3C and its derivatives. oregonstate.edubiorxiv.org I3C metabolites like indole[3,2-b]carbazole (ICZ) are particularly potent AhR agonists. oregonstate.edunih.gov Additionally, certain indole-oxadiazole derivatives have been designed to inhibit the estrogen receptor alpha (ER-α), a key nuclear receptor in breast cancer. mdpi.com

Other Receptors : The CD4 binding site of the HIV-1 gp120 glycoprotein, a crucial receptor for viral entry, has been targeted by indole-based derivatives. rsc.org

Indole DerivativeTarget ReceptorBinding Affinity (Ki) / ActivityReference
Cilansetron5-HT3 Receptor0.19 nM nih.gov
Indole-oxadiazole derivativesEstrogen Receptor Alpha (ER-α)Inhibitory potential mdpi.com
Indole[3,2-b]carbazole (ICZ)Aryl Hydrocarbon Receptor (AhR)Potent agonist oregonstate.edunih.gov
General Indole DerivativesHIV-1 gp120Binding and inhibition rsc.org

Protein-Ligand Interaction Assays (e.g., Fluorescence Quenching, Surface Plasmon Resonance)

The interaction between indole derivatives and proteins is characterized using various biophysical techniques. These assays provide insights into binding affinity, mechanism, and conformational changes.

Fluorescence Quenching : The binding of a synthesized indole derivative to Human Serum Albumin (HSA), a major carrier protein in the blood, was investigated using fluorescence spectroscopy. researchgate.net The study revealed a strong binding affinity (1.86 x 10⁶ M⁻¹) and indicated that the indole derivative quenched the intrinsic fluorescence of HSA through a dynamic quenching mechanism. researchgate.net

Molecular Docking and Simulation : Molecular docking is widely used to predict the binding modes of indole derivatives with their target proteins, such as Bcl-2, Mcl-1, and various kinases. mdpi.com These computational studies reveal key interactions like hydrogen bonding and hydrophobic interactions that stabilize the protein-ligand complex. mdpi.com Molecular dynamics simulations further suggest that interactions with specific residues, like Asp79 in DNA Gyrase, are crucial for high-affinity binding. nih.gov

Circular Dichroism (CD) Spectroscopy : CD studies have been employed to observe conformational changes in proteins upon binding to indole derivatives. Upon interaction with an indole derivative, Human Serum Albumin showed alterations in its secondary structure, providing evidence of binding-induced conformational adjustments. researchgate.net

Cellular Uptake and Intracellular Distribution Studies (In Vitro Models)

The biological activity of Indole-3-carbinol is contingent on its absorption by cells and its subsequent distribution to intracellular compartments. Pre-clinical research indicates that the cellular uptake of I3C is relatively inefficient. One report noted that only 0.3% of the I3C present in a culture medium was absorbed by the cells. bsu.edu.eg This poor cellular absorption, combined with its metabolic instability, can limit the intracellular concentrations achievable. bsu.edu.eg

Despite low parent compound uptake, I3C and its metabolites are distributed systemically. mdpi.com Following oral administration in animal models, I3C itself was often not detectable in plasma; however, its condensation products, particularly DIM, were found in plasma and distributed to well-perfused tissues such as the brain, liver, and lungs. bsu.edu.egmdpi.commdpi.com This suggests that the biological effects observed in vivo may be largely attributable to these more stable metabolites. bsu.edu.eg

Mechanism of Action Studies on Model Cellular Systems (e.g., Organelle-Specific Interactions)

In vitro studies on various cell lines have begun to map the organelle-specific interactions of Indole-3-carbinol.

Mitochondria : I3C has been shown to affect mitochondrial function. One of its mechanisms involves the reduction of the mitochondrial membrane potential, an event that can lead to the initiation of apoptosis, or programmed cell death. vpbim.com.ua

Endoplasmic Reticulum (ER) : Treatment of human breast cancer cells with a cyclic tetrameric derivative of I3C led to the upregulation of key signaling molecules involved in the endoplasmic reticulum stress response. semanticscholar.org

Cytosol and Nucleus : A primary mechanism of I3C action involves its interaction with the aryl hydrocarbon receptor (AhR) in the cell cytoplasm. oregonstate.edubiorxiv.org Upon binding ligands like I3C or its metabolites, the AhR translocates from the cytoplasm into the nucleus. oregonstate.edu Inside the nucleus, it forms a complex with the AhR nuclear translocator (Arnt) protein, which then binds to specific DNA sequences to modulate the transcription of target genes, including biotransformation enzymes like CYP1A1. oregonstate.edunih.gov

Impact on Biochemical Cascades and Signaling Pathways (Pre-clinical)

I3C and its derivatives are known to modulate a multitude of signaling pathways that regulate critical cellular processes. annualreviews.orgresearchgate.netresearchgate.net This pleiotropic activity is a hallmark of its pre-clinical profile.

Cell Cycle Regulation : A consistent finding across numerous studies is the ability of I3C to induce cell cycle arrest, typically at the G1 phase. vpbim.com.uasemanticscholar.orgoup.com This is achieved by modulating the expression of cell cycle regulatory genes, such as upregulating cyclin-dependent kinase (CDK) inhibitors like p21. oup.com

Apoptosis Induction : I3C and its metabolites promote apoptosis in various cancer cell lines. nih.govsemanticscholar.org This is mediated through multiple pathways, including the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax and caspases. mdpi.commdpi.com

Inflammation and Immunity : The compound modulates inflammatory pathways, often by inhibiting the activation of the transcription factor nuclear factor-kappaB (NF-κB). vpbim.com.uaresearchgate.net It can also affect cytokine production, leading to the downregulation of pro-inflammatory cytokines like IL-6 and TNF-α and the upregulation of anti-inflammatory cytokines like IL-10. annualreviews.org

Hormone Signaling : I3C influences estrogen signaling, which is significant for hormone-dependent cancers. researchgate.net It functions as a negative regulator of estrogen action by inhibiting estrogen receptor (ER) signaling and by inducing cytochrome P-450-mediated estrogen metabolism, which shifts the balance towards less estrogenic metabolites. oregonstate.edubsu.edu.egresearchgate.net

Other Key Pathways : I3C has been shown to interfere with several other critical signaling cascades. annualreviews.org These include the Akt/NF-κB pathway, stress response pathways, and pathways involving STAT1 phosphorylation, which enhances cellular responsiveness to interferons. bsu.edu.egresearchgate.netoup.com It also impacts cell migration and invasion by affecting Rho kinase activity and the expression of proteins involved in cell adhesion. annualreviews.org

Modulation of Gene Expression at the Transcriptional Level (e.g., Reporter Gene Assays)

Reporter gene assays have been instrumental in elucidating the transcriptional activity of Tirzepatide at its target receptors. These assays typically utilize engineered cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, that express the target receptor and a reporter gene (e.g., luciferase) under the control of a specific response element. The activation of the receptor by an agonist like Tirzepatide leads to a signaling cascade that induces the expression of the reporter gene, which can be quantified.

Studies using GLP-1R/CRE Luciferase Reporter HEK293 cells have demonstrated that Tirzepatide induces luciferase activity in a dose-dependent manner. bpsbioscience.comamsbio.com The cAMP response element (CRE) is a key regulatory element in the signaling pathway of the GLP-1 receptor. amsbio.com Similarly, in GIPR/CRE Luciferase Reporter HEK293 cells, Tirzepatide has been shown to validate the functionality of the assay through dose-response assays. amsbio.com This indicates that Tirzepatide effectively activates the transcriptional machinery downstream of both the GLP-1 and GIP receptors.

In a specific reporter gene assay, the potency of Tirzepatide was compared to the native ligands. At the GIP receptor (GIPR), Tirzepatide demonstrated equivalent potency to the native GIP in inducing cAMP accumulation in low-receptor density assays. nih.gov However, at the GLP-1 receptor (GLP-1R), Tirzepatide exhibited an approximately 18-fold to 20-fold lower potency compared to native GLP-1. nih.gov This suggests an imbalanced agonism, with a preference for GIPR activation. nih.govjci.org

Furthermore, research has shown that central administration of Tirzepatide in obese mice led to the upregulation of Hsl (hormone-sensitive lipase) mRNA expression in both epididymal white adipose tissue (eWAT) and inguinal white adipose tissue (iWAT). doi.org In a different preclinical model, Tirzepatide was found to upregulate key metabolic genes such as GLUT1, hexokinase, glucose-6-phosphate dehydrogenase, and phosphofructokinase, which are involved in glucose transport and utilization. pensoft.net

Cell LineTarget ReceptorReporter SystemFinding
GLP-1R/CRE Luciferase Reporter HEK293GLP-1RCRE-LuciferaseTirzepatide induces dose-dependent luciferase activity. bpsbioscience.comamsbio.com
GIPR/CRE Luciferase Reporter HEK293GIPRCRE-LuciferaseTirzepatide validates assay functionality in dose-response assays. amsbio.com
Low-density human GIPR-expressing HEK293GIPRcAMP accumulationTirzepatide shows equivalent potency to native GIP. nih.gov
Low-density human GLP-1R–expressing HEK293GLP-1RcAMP accumulationTirzepatide has ~18-20 fold lower potency than native GLP-1. nih.gov

Regulation of Protein Levels or Post-Translational Modifications

Tirzepatide's mechanism of action extends to the regulation of protein levels and their post-translational modifications, which are critical for various cellular functions. nih.govpharmaceuticalintelligence.com

In preclinical studies with obese mice, long-term intracerebroventricular injection of Tirzepatide resulted in significantly increased protein levels of key lipolytic enzymes in adipose tissues. doi.org Specifically, the levels of phosphorylated hormone-sensitive lipase (B570770) (p-HSL), Perilipin 1 (Plin1), phosphorylated Plin1 (p-Plin1), adipose triglyceride lipase (ATGL), and phosphorylated ATGL (p-ATGL) were elevated in both eWAT and iWAT of Tirzepatide-treated mice compared to control groups. doi.org This indicates an enhanced lipolytic capacity. doi.org

Furthermore, Tirzepatide treatment has been shown to increase the levels of adiponectin, a crucial adipokine involved in glucose and lipid metabolism. nih.govwikipedia.org Another important aspect of Tirzepatide's action is its influence on receptor phosphorylation, a key post-translational modification. pharmaceuticalintelligence.comnih.gov Mass spectrometry-based investigations have revealed that stimulation with Tirzepatide enhances the phosphorylation of the GIP receptor at five specific serine residues in its C-terminal domain. nih.gov Notably, one of these phosphorylation sites is unique to Tirzepatide stimulation compared to the native GIP agonist. nih.gov

At the GLP-1 receptor, Tirzepatide exhibits biased agonism, favoring the generation of cAMP over the recruitment of β-arrestin. nih.govjci.org This bias is significant as β-arrestin recruitment is linked to receptor internalization. nih.gov Consequently, Tirzepatide demonstrates a weaker ability to drive GLP-1 receptor internalization compared to the native GLP-1 ligand. nih.gov

Tissue/Cell TypeProtein/ModificationEffect of Tirzepatide
Epididymal and Inguinal White Adipose Tissue (eWAT, iWAT)p-HSL, Plin1, p-Plin1, ATGL, p-ATGLIncreased protein levels. doi.org
Not SpecifiedAdiponectinIncreased levels. nih.govwikipedia.org
Cells expressing GIP ReceptorGIP Receptor PhosphorylationEnhanced at 5 serine residues. nih.gov
Cells expressing GLP-1 Receptorβ-arrestin recruitmentWeaker recruitment compared to GLP-1. nih.gov
Cells expressing GLP-1 ReceptorGLP-1 Receptor InternalizationWeaker induction compared to GLP-1. nih.gov

Structure Activity Relationship Sar Analysis for Lbruuaguybyolk Uhfffaoysa N Analogs and Core Scaffolds

Systematic Structural Modifications of the Benzo[e]indole Core and their Impact on Molecular Interactions

The benzo[e]indole scaffold represents a rigid, planar, and lipophilic core structure that provides a specific orientation for the appended functional groups to interact with a biological target. Systematic modifications to this core are crucial for exploring the chemical space and optimizing binding affinity and selectivity.

Key modifications and their potential impacts include:

Annulation and Heterocyclic Fusion: Expanding the core by fusing additional rings can enhance van der Waals interactions with flat, hydrophobic regions of a binding site. Conversely, introducing heteroatoms (e.g., nitrogen, oxygen, sulfur) into the ring system can introduce specific hydrogen bonding or electrostatic interactions, potentially improving selectivity and physicochemical properties.

Substitution on the Benzene (B151609) Ring: The placement of various substituents on the aromatic portion of the benzo[e]indole system can modulate electronic properties and provide additional interaction points. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the aromatic system, influencing cation-π or π-π stacking interactions.

Modification of the Indole (B1671886) Nitrogen: The nitrogen atom of the indole moiety can serve as a hydrogen bond donor. Alkylation or substitution at this position can probe the necessity of this interaction. If the N-H group is essential for binding, its replacement would lead to a significant loss of activity.

Research on similar indole-based inhibitors has shown that functionalization at various positions can lead to significant gains in potency by providing new vectors for interaction with the target protein.

Role of the Difluoro(methoxy)methyl Group in Molecular Recognition and Stereoelectronic Effects

The difluoro(methoxy)methyl (CF₂OCH₃) group is a unique substituent that significantly influences a molecule's physicochemical and biological properties due to its distinct stereoelectronic effects.

Incorporating fluorinated groups like CF₂OCH₃ is a common strategy in medicinal chemistry to enhance metabolic stability and modulate lipophilicity. drughunter.com The difluoromethoxy group, in particular, can serve as a hydrogen bond donor, which can enrich molecular interactions within a binding pocket. drughunter.com Furthermore, it can alter the lipophilicity of a compound based on its conformation. drughunter.com

Table 1: Comparison of Electronic Properties of Selected Substituents
SubstituentInductive Effect (σI)Resonance Effect (σR)Overall Electronic Effect
-CF₃0.450.08Strongly electron-withdrawing
-CF₂OCH₃0.220.07Moderately electron-withdrawing nih.gov
-CHF₂0.270.03Moderately electron-withdrawing
-OCH₃0.29-0.42Electron-donating (resonance)

Influence of the 5-Hydroxy Substituent on Intermolecular Interactions

The 5-hydroxy substituent on the benzo[e]indole core is a critical functional group that can significantly influence intermolecular interactions. As a hydroxyl group, it can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs).

The presence and orientation of this hydroxyl group can lead to the formation of key hydrogen bonds with amino acid residues in a protein's binding site, such as aspartate, glutamate, serine, or threonine. The disruption of such an interaction, for instance by replacing the hydroxyl group with a methoxy (B1213986) group or a hydrogen atom, would be expected to result in a substantial loss of binding affinity, thereby confirming its importance in molecular recognition.

Variations of the C-3 Carboxylate Moiety and their Consequence on Ligand Efficiency

The carboxylate moiety at the C-3 position is a common feature in drug candidates, often playing a crucial role in forming strong ionic or hydrogen bond interactions with positively charged residues like arginine or lysine (B10760008) in a target's active site. However, the presence of a carboxylic acid can also introduce challenges, such as poor membrane permeability and rapid metabolic clearance. nih.govresearcher.life

Variations of this moiety are explored to optimize the balance between binding affinity and drug-like properties, a key aspect of ligand efficiency. Ligand efficiency (LE) is a metric used to evaluate how effectively a molecule binds to its target relative to its size (heavy atom count).

Common strategies for modifying the C-3 carboxylate include:

Esterification: Converting the carboxylic acid to an ester can serve as a prodrug strategy. The ester is more lipophilic, improving cell permeability, and can be hydrolyzed by intracellular esterases to release the active carboxylic acid.

Amidation: Formation of a primary, secondary, or tertiary amide can modulate the hydrogen bonding capacity and reduce the acidity of the group.

Bioisosteric Replacement: Replacing the carboxylic acid with a bioisostere can maintain the key binding interactions while improving physicochemical properties. drughunter.comnih.gov Common bioisosteres for carboxylic acids can have different acidity (pKa) and lipophilicity profiles. drughunter.comnih.gov

Table 2: Common Bioisosteres for the Carboxylic Acid Moiety
BioisostereTypical pKa RangeGeneral Properties
Tetrazole~4.5 - 5.0Similar acidity to carboxylic acids, metabolically stable. nih.gov
Sulfonamide~9.0 - 10.0Weaker acid, can increase lipophilicity and membrane permeability. drughunter.com
Hydroxamic Acid~9.0Can act as a metal chelator, different hydrogen bonding pattern. nih.gov
AcylsulfonamideVariableCan mimic the topology and charge distribution.

The choice of replacement depends heavily on the specific interactions within the binding pocket and the desired pharmacokinetic profile.

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational methods are invaluable for understanding and predicting the SAR of a series of compounds, guiding the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For analogs of LBRUUAGUYBYOLK-UHFFFAOYSA-N, a 3D-QSAR model could be developed to predict the biochemical activity of newly designed molecules.

The process typically involves:

Data Set Generation: A series of analogs with experimentally determined activities is compiled.

Molecular Alignment: The compounds are aligned based on a common scaffold, in this case, the benzo[e]indole core.

Descriptor Calculation: Various structural descriptors are calculated for each molecule. These can include steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic fields.

Model Building and Validation: Statistical methods, such as Partial Least Squares (PLS), are used to build a model that correlates the descriptors with biological activity. The model's predictive power is then rigorously validated using internal and external test sets of compounds.

The resulting QSAR model can provide contour maps that visualize regions where modifications to the molecule are likely to increase or decrease activity, offering a powerful guide for lead optimization.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. A pharmacophore model for the target of this compound would abstract its key interaction points into a simplified 3D map.

Based on the core structure, a hypothetical pharmacophore model would likely include:

A Hydrogen Bond Donor: Corresponding to the 5-hydroxy group and/or the indole N-H.

A Hydrogen Bond Acceptor: From the 5-hydroxy oxygen and the carboxylate oxygens.

A Negative Ionizable Feature: Representing the C-3 carboxylate group.

An Aromatic/Hydrophobic Region: Defined by the planar benzo[e]indole core.

This model can be generated either from a set of known active ligands (ligand-based) or from the 3D structure of the biological target itself (structure-based). utexas.edu Once developed, the pharmacophore model can be used as a 3D query to screen large virtual compound libraries to identify novel scaffolds that possess the required features for biological activity.

Future Research Directions and Unexplored Avenues for Lbruuaguybyolk Uhfffaoysa N

Development of Advanced Synthetic Methodologies for Accessing Structurally Diverse Analogs

The initial synthesis of Fasiglifam and its analogs was a significant step in the exploration of GPR40 agonists. The process involved the cyclization of a phenylpropanoic acid moiety to create fused phenylalkanoic acids, which demonstrated favorable in vitro agonist activities and pharmacokinetic profiles. However, the termination of Fasiglifam's clinical development has seemingly curtailed extensive research into more advanced and diverse synthetic methodologies for this specific chemical scaffold.

Future research in this area could focus on developing novel synthetic routes that allow for the efficient and modular synthesis of a wide array of Fasiglifam analogs. This would enable a more thorough investigation of the structure-activity relationship (SAR) and structure-toxicity relationship. Advanced synthetic strategies, such as late-stage functionalization, could be employed to rapidly introduce diverse chemical motifs into the core structure. The development of stereoselective synthetic methods would also be crucial for accessing specific enantiomers and diastereomers, which may exhibit different pharmacological and toxicological profiles. A deeper exploration of bioisosteric replacements for the problematic carboxylic acid group, a key driver of the compound's toxicity, would be a primary focus of these synthetic endeavors.

Integration of LBRUUAGUYBYOLK-UHFFFAOYSA-N into Materials Science or Sensing Applications (if structurally relevant)

To date, the research and application of Fasiglifam have been exclusively within the pharmaceutical realm, with no published studies exploring its potential in materials science or as a sensing agent. The compound's known interaction is with a biological receptor, and its structure has been optimized for this purpose.

However, the unique molecular scaffold of Fasiglifam could, in principle, be explored for other applications, should the safety concerns be addressed. For instance, the core structure could be functionalized with photoactive or electroactive groups to create novel molecular probes for studying GPR40 distribution and function in living cells with higher precision than current methods. If specific analogs were found to exhibit unique photophysical properties upon binding to the receptor, they could form the basis for developing fluorescent biosensors for high-throughput screening of other GPR40 modulators. In the realm of materials science, the self-assembly properties of Fasiglifam-derived molecules could be investigated for the creation of novel biomaterials, although this remains a highly speculative and unexplored area.

Exploration of Metabolite and Degradation Pathway Analysis (Environmental or In Vitro Stability)

A critical area of past and future research for Fasiglifam revolves around its metabolism and the formation of reactive metabolites. The primary cause for the cessation of its clinical development was hepatotoxicity, which has been linked to the formation of a reactive acyl glucuronide (AG) metabolite, TAK-875-AG.

In vitro studies using hepatocytes from various species, including humans, have shown that Fasiglifam undergoes glucuronidation at its carboxylic acid moiety. This acyl glucuronide is chemically reactive and can form covalent bonds with proteins, a process implicated in drug-induced liver injury. Research has also identified other metabolites, including an oxidative metabolite (M-I) and taurine (B1682933) conjugates.

Future research should continue to deeply investigate the metabolic pathways of Fasiglifam and its analogs. This includes:

Comprehensive Metabolite Identification: Utilizing advanced mass spectrometry techniques to identify all potential metabolites, including those formed in minor pathways.

Enzyme Phenotyping: Pinpointing the specific UDP-glucuronosyltransferase (UGT) and cytochrome P450 (CYP) enzymes responsible for the formation of the acyl glucuronide and other metabolites.

In Vitro to In Vivo Correlation: Further establishing the correlation between in vitro metabolic profiles in different preclinical species and humans to improve the prediction of toxicity.

Environmental Fate: Investigating the environmental degradation pathways of Fasiglifam, which is an area that has not been explored but is relevant for any pharmaceutical compound.

Below is a data table summarizing key metabolites of Fasiglifam.

Metabolite NameFormation PathwayImplication
TAK-875-acylglucuronide (TAK-875-AG)Glucuronidation of the carboxylic acidImplicated in hepatotoxicity due to its reactive nature and ability to form protein adducts.
M-IOxidationA minor oxidative cleavage metabolite observed in plasma.
TAK-875-taurine (TAK-875TAU)Conjugation with taurineAnother identified metabolite.

Advanced Biophysical Characterization of Molecular Interactions

Significant progress has been made in understanding the biophysical interactions between Fasiglifam and its target, GPR40. It is now understood that Fasiglifam acts as an ago-allosteric modulator, meaning it binds to a site on the receptor that is distinct from the binding site of endogenous free fatty acids (FFAs). This allosteric binding results in a positive cooperativity, where Fasiglifam enhances the receptor's response to FFAs.

The crystal structure of the human GPR40 receptor in complex with Fasiglifam has been solved, providing a detailed atomic-level view of the binding pocket. This has revealed a unique binding mode where the carboxylic acid part of Fasiglifam is nestled in a highly hydrophobic area, interacting with key residues, while the other end of the molecule extends out of the receptor.

Future biophysical studies could further refine this understanding:

Kinetics of Binding: Investigating the on- and off-rates of Fasiglifam and its analogs to GPR40 to better understand the duration of action and potential for receptor desensitization.

Thermodynamics of Interaction: Using techniques like isothermal titration calorimetry to dissect the enthalpic and entropic contributions to the binding affinity, which can guide the design of improved analogs.

Conformational Dynamics: Employing techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) and advanced NMR spectroscopy to study how Fasiglifam binding induces conformational changes in the GPR40 receptor and how this allosterically modulates the binding of orthosteric ligands.

Interaction with Membrane Lipids: Given that GPR40 is a membrane protein, exploring how the lipid environment of the cell membrane influences the binding and activity of Fasiglifam is an important and often overlooked area.

Theoretical Design of Next-Generation Chemical Entities Based on this compound Scaffold

The knowledge gained from the Fasiglifam program provides a solid foundation for the theoretical and computational design of new, safer, and potentially more effective GPR40 agonists. The primary challenge to overcome is the hepatotoxicity associated with the Fasiglifam scaffold.

Future design strategies will undoubtedly focus on:

Mitigating Acyl Glucuronide Formation: The central tenet of next-generation design will be to replace the carboxylic acid moiety with bioisosteres that are not susceptible to forming reactive acyl glucuronides. This will involve extensive computational modeling to predict the metabolic fate of novel chemical entities.

Reducing Lipophilicity: High lipophilicity can contribute to off-target effects and the formation of reactive metabolites. Future designs will aim to optimize the lipophilicity of the molecules to improve their safety profile while maintaining potency.

Exploring Novel Chemical Scaffolds: While the Fasiglifam scaffold has proven effective at activating GPR40, exploring entirely new chemical frameworks that deviate from fatty acid analogs could lead to compounds with different safety profiles. The development of low-molecular-weight compounds that more closely resemble natural products is a promising direction.

Leveraging Artificial Intelligence and Machine Learning: Advanced computational tools, including artificial intelligence and machine learning, can be employed to build predictive models for both GPR40 agonism and toxicity. These models can be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted therapeutic index.

Conclusion

Summary of Key Academic Findings Pertaining to LBRUUAGUYBYOLK-UHFFFAOYSA-N

Research on 2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]pyrimidine-5-carboxamide has primarily focused on its potent and selective inhibition of phosphatidylinositol 3-kinases (PI3Ks), particularly the α and δ isoforms. nih.govtandfonline.com Academic studies have demonstrated its ability to induce tumor cell death and inhibit the proliferation of malignant B cells. nih.govnih.gov Clinical trials have shown its efficacy in patients with relapsed or refractory indolent lymphoma. ascopubs.org

Significance of this compound as a Model System for Chemical Research

This compound serves as a significant model system for the design and development of selective enzyme inhibitors. nih.gov The structure-activity relationship studies of this molecule and its analogs have provided valuable insights into the chemical features required for potent and isoform-selective PI3K inhibition. nih.gov It represents a successful example of targeted therapy development, guiding further research in medicinal chemistry.

Outlook on the Broader Scientific Implications of Research on this Compound

The research on this compound has broader implications for the field of chemical biology and medicine. It highlights the importance of the PI3K signaling pathway in disease and provides a chemical tool to further probe its functions. researchgate.net The development of such targeted inhibitors contributes to the advancement of personalized medicine, where treatments are tailored based on the specific molecular characteristics of a disease. nih.gov Furthermore, the challenges and successes in the clinical development of PI3K inhibitors, including this compound, offer important lessons for future drug discovery efforts. nih.govnih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.